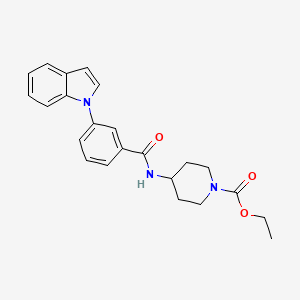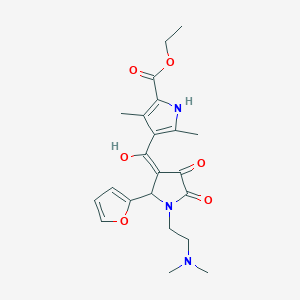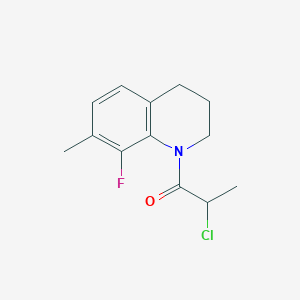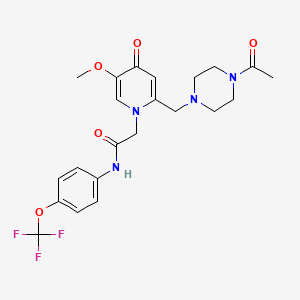
ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate is a compound that belongs to the class of organic compounds known as indazoles . Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, such as ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate, is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research . In the case of similar substances, piperidine derivatives were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate may be explored for potential antiviral agents, especially in the context of emerging viral diseases.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives has been demonstrated in various studies. Compounds with an indole moiety have been effective against carrageenan-induced edema in animal models . This suggests that our compound of interest could be synthesized and tested for its efficacy in reducing inflammation.
Anticancer Activity
Indole derivatives are known to possess anticancer activities. They can interact with multiple receptors and may bind with high affinity, which is crucial in the development of new therapeutic agents . The indole-based structure of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate could be valuable in cancer research, particularly in the design of targeted therapies.
Antimicrobial Activity
Indole derivatives have shown a broad spectrum of antimicrobial activities. This includes antibacterial, antifungal, and antiparasitic effects, which are essential for the development of new antibiotics and antiseptics . The compound could be investigated for its potential use in combating drug-resistant strains of microbes.
Antidiabetic Activity
Research has indicated that indole derivatives can exhibit antidiabetic properties by influencing various metabolic pathways . The compound ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate could be studied for its potential to act as an antidiabetic agent, possibly offering a new approach to managing diabetes.
Antimalarial Activity
Indole derivatives have been explored for their antimalarial activity, which is of significant interest due to the global impact of malaria . The structural complexity of indole-based compounds provides a rich area for the synthesis of novel agents that could be effective against malaria parasites.
Orientations Futures
The future directions in the research of piperidine derivatives like ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate could involve the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are areas of active research .
Mécanisme D'action
Target of Action
Ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
The mode of action of indole derivatives is generally associated with their ability to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cellular environment, contributing to their biological activity.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the compound’s action at the molecular and cellular level would be dependent on its mode of action and the biochemical pathways it affects. Given the broad-spectrum biological activities of indole derivatives , it can be inferred that ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate may have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
ethyl 4-[(3-indol-1-ylbenzoyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-29-23(28)25-13-11-19(12-14-25)24-22(27)18-7-5-8-20(16-18)26-15-10-17-6-3-4-9-21(17)26/h3-10,15-16,19H,2,11-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKMLCODSPHWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[3-(Methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2739989.png)
![4-allyl-3-(3-chloro-6-methoxybenzo[b]thiophen-2-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2739990.png)


![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2739994.png)


![N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2740001.png)


![1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride](/img/structure/B2740004.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2740007.png)